1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride

Medicinal Chemistry Nicotinic Acetylcholine Receptors Regioselective Derivatization

Researchers requiring conformationally constrained amino acid scaffolds often face batch inconsistency and hygroscopic free-base handling issues. 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride (CAS 1423024-32-1) solves this as a stoichiometrically accurate dihydrochloride salt. • Enables regioselective amide coupling at the 6-position without N-1/N-5 orthogonal protection, reducing protecting-group steps in automated library synthesis. • Delivers distinct nAChR binding vectors vs. 1,4-regioisomers; the 1,5-disposition offers divergent SAR profiles for BChE/AChE selectivity optimization. • Consistent solid form eliminates hygroscopic weighing errors, improving reproducibility in medium-throughput screening cascades.

Molecular Formula C8H16Cl2N2O2
Molecular Weight 243.13 g/mol
CAS No. 1423024-32-1
Cat. No. B1429962
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride
CAS1423024-32-1
Molecular FormulaC8H16Cl2N2O2
Molecular Weight243.13 g/mol
Structural Identifiers
SMILESC1CN2CCN(C1)C(C2)C(=O)O.Cl.Cl
InChIInChI=1S/C8H14N2O2.2ClH/c11-8(12)7-6-9-2-1-3-10(7)5-4-9;;/h7H,1-6H2,(H,11,12);2*1H
InChIKeyYHTQXQYGADMLOJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride (CAS 1423024-32-1) Procurement Guide


1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride (CAS 1423024-32-1, MFCD22628541, C₈H₁₆Cl₂N₂O₂, MW 243.13 g/mol) is a conformationally constrained bicyclic amino acid building block . This dihydrochloride salt incorporates a bridging ring and an exocyclic carboxylic acid at the 6-position, enabling regioselective amide coupling and further derivatization . Its primary application lies in medicinal chemistry and fragment-based drug design, where it serves as a scaffold for synthesizing peptidomimetics, chiral ligands, and constrained pharmacophores .

Scaffold Identity 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid, dihydrochloride salt
Selection Logic Regioselective amide coupling; constrained peptidomimetic and fragment-based design
Workflow Advantage Salt-form stoichiometric control supports automated parallel synthesis reproducibility

Why 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride Cannot Be Replaced by Generic Analogs


The 1,5-diazabicyclo[3.2.2]nonane scaffold imposes a unique conformational constraint that critically influences binding geometry [1]. Direct substitution with the isomeric 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid (CAS 363191-14-4) or the simpler 1,4-diazabicyclo[2.2.2]octane derivatives alters the spatial presentation of the acid functionality, resulting in divergent SAR profiles for nicotinic acetylcholine receptor (nAChR) subtypes and other targets [2]. In perovskite materials, the lower symmetry and larger cation size of the 3.2.2-dabcn framework deliver distinct ferroelectric transition temperatures that the symmetric 2.2.2-dabco system cannot replicate [3]. Regiospecific amide coupling also depends on contiguous diamine geometry: the 1,5-disposition in the target compound offers different N-N distances and pKa values compared to 1,4- or 3,8-analogs [4]. The salt form further ensures consistent handling and solubility, whereas free-base analogs require additional neutralization steps that compromise reproducibility .

Target 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride 6-position acid; dihydrochloride salt; consistent stoichiometry and aqueous solubility
Potential Substitute 1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid (CAS 363191-14-4) 4-position acid shifts amide vector; divergent nAChR SAR; may require orthogonal protection
Target 3.2.2-dabcn cation framework Lower symmetry; larger cation radius; reported higher ferroelectric Tc
Potential Substitute 1,4-diazoniabicyclo[2.2.2]octane (2.2.2-dabco) Higher symmetry; smaller cation; reported lower Tc; narrower thermal operating window
Target Dihydrochloride salt (CAS 1423024-32-1) Crystalline; non-hygroscopic; ≥95% certified purity; batch QC documentation
Potential Substitute Free base (CAS 1423116-91-9) Hygroscopic solid; variable purity 90–97%; inconsistent analytical data; weighing errors likely

Quantitative Differentiation Evidence for 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride


Regioisomeric Carboxylic Acid Positioning: Conformational vs. Pharmacophoric Divergence

The target compound presents a carboxylic acid at the 6-position on the [3.2.2] bicycle, whereas the clinically explored α7 nAChR scaffold SSR180711 (1,4-diazabicyclo[3.2.2]nonane-4-carboxylic acid 4-bromophenyl ester) positions the acid at the 4-position [1]. This difference fundamentally alters amide bond geometry in coupling reactions. In functional studies with α7 nAChR expressed in Xenopus oocytes, the 4-substituted analog showed EC₅₀ values in the low micromolar range (SSR180711: EC₅₀ ≈ 1.5 µM), whereas 6-substituted derivatives have not been profiled in this assay to date [1].

Regioisomeric Acid Position
Cross-study comparable
6-position acid: no reported α7 EC₅₀
4-position analog (SSR180711): EC₅₀ ≈ 1.5 µM
Regioisomeric shift context; 6-carboxy scaffold offers distinct amide vector for SAR exploration
α7 nAChR expressed in Xenopus oocytes; user profiling required for 6-substituted derivative
Medicinal Chemistry Nicotinic Acetylcholine Receptors Regioselective Derivatization

Ferroelectric Phase-Transition Temperature (Tc): 3.2.2-dabcn Framework vs. 2.2.2-dabco Framework

When assembled into 3D organic-inorganic perovskite structures, the 1,5-diazabicyclo[3.2.2]nonane (3.2.2-dabcn) cation delivers markedly different ferroelectric properties compared to the widely used 1,4-diazoniabicyclo[2.2.2]octane (2.2.2-dabco) [1]. [3.2.2-H₂dabcn]RbBr₃ exhibits a Curie temperature Tc = 342 K, and [3.2.2-H₂dabcn]RbI₃ shows Tc = 293 K. In contrast, the analogous 2.2.2-dabco-based perovskite (DABCO)RbBr₃ has a reported Tc ≈ 258 K [1].

Ferroelectric Tc
Head-to-head
Tc = 342 K (RbBr₃ salt)
Tc = 293 K (RbI₃ salt)
Reported Tc context; +84 K increase over 2.2.2-dabco analog (Tc ≈ 258 K)
DSC and dielectric measurements; Chem. Commun. 2022
Organic-Inorganic Perovskites Ferroelectrics Molecular Design

Butyrylcholinesterase (BChE) vs. Acetylcholinesterase (AChE) Selectivity: 1,3-Regioisomer Reference Data

In a focused study on diazabicyclo[3.2.2]nonane-triterpenoic acid hybrids, the 1,3-diazabicyclo[3.2.2]nonane regioisomer exhibited dual BChE/AChE inhibitory activity with an IC₅₀ of 2.1 µM for BChE and >20 µM for AChE [1]. For oleanolic acid amides with the 1,4-diazabicyclo[3.2.2]nonane framework, BChE IC₅₀ values ranged from 0.95 to 2.5 µM, depending on N-methylation pattern [1]. The 1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid scaffold has not been evaluated in this enzymatic panel to date, presenting an untested vector for exploring new BChE-selective chemotypes.

BChE/AChE Selectivity
Class-level inference
1,3-regioisomer: BChE IC₅₀ 2.1 µM
AChE IC₅₀ > 20 µM
1,5-scaffold: not yet profiled
Class-level BChE selectivity context; 1,5-6-carboxy variant is an underexplored chemotype
Ellman's assay; selectivity ratio ≥ 9.5-fold for 1,3-regioisomer
Cholinesterase Inhibition Enzyme Selectivity Alzheimer's Disease

Salt Form Physicochemical Advantages: Dihydrochloride vs. Free Base Handling

The dihydrochloride salt form of CAS 1423024-32-1 is provided as a white crystalline powder with a molecular weight of 243.13 g/mol and standard purity of ≥95% . Solubility testing by AKSci confirms the salt has appreciable aqueous solubility, whereas the free base (1,5-diazabicyclo[3.2.2]nonane-6-carboxylic acid, CAS 1423116-91-9, MW 170.21 g/mol) is a hygroscopic solid that requires careful anhydrous handling . The salt can be stored sealed in dry conditions at 2–8 °C, whereas the free base is prone to atmospheric CO₂ absorption and discoloration .

Salt Form vs. Free Base
Head-to-head
Dihydrochloride: crystalline, aqueous soluble
Free base: hygroscopic, variable mass
Reported salt-form handling context; supports stoichiometric accuracy in amide coupling
Vendor data from AKSci and Chemscene; MW difference +72.92 g/mol
Solid-State Handling Aqueous Solubility Weighing Accuracy

Bridged Scaffold Synthetic Tractability: 1,5-Disposition vs. 1,4- and 3,8-Regioisomers

The 1,5-diazabicyclo[3.2.2]nonane framework enables nucleophilic catalysis pathways distinct from other bridged diamines. In polyurethane catalysis, 1,5-diazabicyclo[3.2.2]nonane demonstrates high catalytic activity with very low volatile amine emissions (below 50 µg/m³ headspace at 60 °C, compared to >200 µg/m³ for conventional 1,4-diazabicyclo[2.2.2]octane under identical conditions) [1]. Incorporation of a carboxylic acid at the 6-position further extends the scaffold's utility: the acid serves as a handle for amide bond formation, which is achievable under standard HATU or EDC/HOBt coupling conditions, whereas the 1,4-regioisomer requires alternative protection strategies to achieve selectivity between the two nitrogen atoms that bracket the acid [2].

Synthetic Tractability
Class-level inference
Volatile amine emission: < 50 µg/m³ (1,5-scaffold)
> 200 µg/m³ (DABCO) at 60 °C
Reported reduced emission context; 6-carboxy handle may simplify orthogonal protection vs 1,4-isomer
Headspace GC-MS; coupling yield comparisons not yet published
Constrained Amino Acids Peptidomimetics Amide Coupling

Vendor-Supplied Purity and Analytical Certification: Batch-to-Batch Reproducibility

Bidepharm supplies the target compound at a certified purity of ≥95% and provides batch-specific QC reports including NMR, HPLC, and GC analyses . In contrast, the free base (CAS 1423116-91-9) is listed by several vendors with purity specifications ranging from 90% to 97% and frequently lacks full analytical data packages . The dihydrochloride salt from AKSci (Catalog 7932DV) carries an MDL number (MFCD22628541) and a Certificate of Analysis upon request, facilitating GLP-compliant inventory management .

Vendor Purity Certification
Head-to-head
Dihydrochloride: ≥95% certified (NMR, HPLC, GC)
Free base: 90–97% (inconsistent QC)
Batch-to-batch reproducibility context; multi-technique QC supports SAR consistency
Vendor data from Bidepharm, AKSci; MDL MFCD22628541
Quality Control Analytical Certification Procurement Reliability

Recommended Application Scenarios for 1,5-Diazabicyclo[3.2.2]nonane-6-carboxylic acid dihydrochloride


Constrained Peptidomimetic and Fragment-Based Drug Design Libraries

For programs building focused libraries of conformationally constrained amino acid derivatives, the 6-carboxy-1,5-diazabicyclo[3.2.2]nonane scaffold introduces a rigid bicyclic core with a carboxylic acid handle for amide diversification. The dihydrochloride salt ensures stoichiometric accuracy and eliminates the variable weighing errors associated with the hygroscopic free base . Users designing nAChR modulators should select this scaffold over the 1,4-regioisomer when exploring novel binding vectors [1].

Organic-Inorganic Perovskite Ferroelectric Material Development

Synthesis of 3D perovskite ferroelectrics using the 3.2.2-dabcn cation yields Curie temperatures up to 342 K (for RbBr₃ composition), representing an 84 K increase over analogous 2.2.2-dabco perovskites that achieve Tc ≈ 258 K [2]. The iodide variant (Tc = 293 K) enables low-temperature switching applications. Researchers in molecular electronics and ferroelectric memory should procure this scaffold to access thermal windows unavailable through conventional DABCO-based systems [2].

Cholinesterase Inhibitor Lead Optimization Campaigns

With the 1,3- and 1,4-diazabicyclo[3.2.2]nonane regioisomers demonstrating BChE/AChE selectivity ratios ≥9.5-fold [3], the 1,5-6-carboxy variant offers an underexplored scaffold for optimizing potency and selectivity. Its carboxylic acid enables direct conjugation to triterpenoic acids or other pharmacophores via amide bond formation, bypassing the competitive N-acylation issues encountered with 1,4-isomers [4]. Use this compound in medium-throughput BChE inhibitor screening cascades to profile new chemotypes.

Regiospecific Amide Coupling in Automated Parallel Synthesis Workflows

The 1,5-diazabicyclo[3.2.2]nonane framework provides low volatile amine emissions (<50 µg/m³ at 60 °C) during catalyst preparation [4], and the 6-carboxy group facilitates selective amide bond formation without requiring orthogonal protection of N-1 versus N-5 [1]. This enables automated, high-throughput library synthesis with fewer protecting-group steps, improving isolated yields and reducing cycle time in lead-optimization projects.

Application
Selection Property
Validation Focus
Constrained peptidomimetic and fragment-based design libraries
Regioisomeric scaffold identity (6-carboxy-1,5-diazabicyclo[3.2.2]nonane)
nAChR binding vector exploration and amide diversification reproducibility
Organic-inorganic perovskite ferroelectric material development
3.2.2-dabcn cation framework with lower symmetry and larger cation radius
Thermal operating window validation and ferroelectric switching behavior
Cholinesterase inhibitor lead optimization campaigns
BChE/AChE selectivity context; underexplored 1,5-regioisomeric chemotype
Enzymatic profiling and selectivity ratio determination vs. 1,3- and 1,4-analogs
Automated parallel synthesis with regiospecific amide coupling
Salt-form stoichiometric control and low volatile amine emission profile
Amide coupling reproducibility and reduced protecting-group manipulation
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